Enhanced Lipophilicity vs. 6-Bromo-2-fluoropyridine
The target compound exhibits significantly higher lipophilicity compared to the commonly used intermediate, 6-Bromo-2-fluoropyridine, which lacks the cyclopropoxy group. This difference is quantified by a calculated LogP increase of 0.90 units [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.5244 |
| Comparator Or Baseline | 6-Bromo-2-fluoropyridine (1.63) |
| Quantified Difference | Δ LogP = +0.90 |
| Conditions | Predicted/calculated values from vendor databases. |
Why This Matters
A higher LogP indicates increased lipophilicity, which can improve membrane permeability for drug candidates and alter solubility profiles in reaction media, making the compound a preferred choice for building blocks destined for hydrophobic environments.
- [1] Chemsrc. (2018). 6-Bromo-2-Fluoropyridine. Retrieved from https://m.chemsrc.com/en/cas/937379-49-2_948796.html View Source
